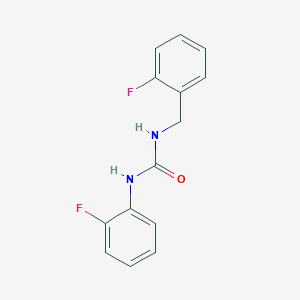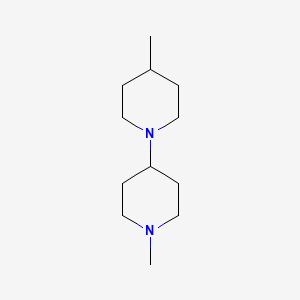![molecular formula C14H11F3N2S B5145289 N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5145289.png)
N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea, also known as PTU, is a chemical compound that has been widely used in scientific research. PTU is a thiourea derivative that has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes, including peroxidases and catalases. N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to inhibit the production of reactive oxygen species, which are known to play a role in cellular signaling pathways. N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea also has anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to have various biochemical and physiological effects, including the inhibition of reactive oxygen species production, the modulation of cellular signaling pathways, and the reduction of inflammation. N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea has also been shown to have anticancer properties, and has been tested as a potential chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea has several advantages for use in lab experiments, including its low cost and ease of synthesis. However, N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea has some limitations, including its potential toxicity and the need for careful handling. N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea should be used with caution, and appropriate safety measures should be taken when handling this compound.
Direcciones Futuras
There are several future directions for research on N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea, including its potential use as a chemotherapeutic agent, its role in cellular signaling pathways, and its effects on inflammation and oxidative stress. Further studies are needed to fully understand the mechanism of action of N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea and its potential therapeutic applications.
Métodos De Síntesis
N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea can be synthesized using a variety of methods, including the reaction of aniline with 2-(trifluoromethyl)benzoyl isothiocyanate, or the reaction of 2-(trifluoromethyl)benzoyl chloride with thiourea. The latter method is more commonly used in the synthesis of N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea. The reaction involves the addition of thiourea to 2-(trifluoromethyl)benzoyl chloride in the presence of a base, such as sodium hydroxide. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea has been extensively used in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea has been used to study the mechanism of action of various enzymes, including peroxidases and catalases. It has also been used to investigate the role of reactive oxygen species in cellular signaling pathways.
Propiedades
IUPAC Name |
1-phenyl-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2S/c15-14(16,17)11-8-4-5-9-12(11)19-13(20)18-10-6-2-1-3-7-10/h1-9H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZUXXRVVOIGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667623 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-3-[2-(trifluoromethyl)phenyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate](/img/structure/B5145216.png)
![1-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-2-methylpiperidine](/img/structure/B5145220.png)
methyl]-2-methyl-8-quinolinol](/img/structure/B5145227.png)
![1-[(4-bromophenyl)acetyl]-3-methylpiperidine](/img/structure/B5145231.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5145232.png)

![2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-N-phenylacetamide](/img/structure/B5145249.png)
![N~2~-(2,5-dichlorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145254.png)
![2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5145258.png)


![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5145296.png)
![4-[4-(2,4-dichlorophenoxy)butyl]morpholine](/img/structure/B5145307.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5145318.png)